molecular formula C17H12F3NO3S B1668644 3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole CAS No. 340267-36-9

3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole

Cat. No. B1668644
M. Wt: 367.3 g/mol
InChI Key: KKBWWVXRKULXHF-UHFFFAOYSA-N
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Description

The compound “3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a methylsulfonyl group (CH3SO2), a phenyl group (C6H5), and a trifluoromethyl group (CF3) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Application 1: Antimalarial Drug Development

  • Results : The compound displayed potent antimalarial activity with a Pf3D7 IC50 value of 29 nM. It also showed meager in vitro intrinsic clearance, moderate plasma-protein binding, and acceptable permeability, leading to sustained exposure and high oral bioavailability in mice .

Application 2: Cyclooxygenase-2 Inhibition

  • Results : The compound demonstrated selective inhibition of the COX-2 isozyme, with an IC50 value of 0.10 μM and a selectivity index (SI) of 134. It also exhibited good anti-inflammatory activity and a low ulcer index (UI), indicating reduced ulcerogenic potential .

Application 3: COX-1 and COX-2 Inhibition

  • Results : Certain derivatives showed significant activity as COX inhibitors, suggesting potential for development into therapeutic agents .

Application 4: Optoelectronic Devices

  • Results : The resulting perovskite light emitters demonstrated strong endurance on high-current operation, which is essential for the advancement of display devices and other applications requiring infrared range emissions .

Application 5: Selective COX-2 Inhibitors

  • Results : Some derivatives showed potent COX-2 inhibitory activity with low ulcerogenic potential, indicating their potential as safer anti-inflammatory drugs .

Application 6: Treatment of Dyslipidemia

  • Results : The structurally similar compounds have been effective in reducing lipid levels and preventing cardiovascular events in clinical settings .

Safety And Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, investigating its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3S/c1-25(22,23)13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(24-21-15)17(18,19)20/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBWWVXRKULXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439810
Record name 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole

CAS RN

340267-36-9
Record name 3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340267369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7 (5.4 mg, 0.013 mmol), anhydrous KF (1.1 mg, 0.019 mmol), Kryptofix® 222 (7.0 mg, 0.019 mmol) and dry MeCN (1.0 mL) was refluxed for 50 min. The reaction mixture was diluted with H2O (5 mL) and passed through a Waters Sep-Pak® C-18 cartridge (1 mL). The cartridge was washed with H2O (3×3 mL) and with MeCN (3 mL). The MeCN eluate was purified by semi-preparative HPLC (Phenomenex® HPLC column: aqua, 5μ, C-18, 10 mm×250 mm) with MeCN—H2O (3:1) containing 0.075% TFA (5 mL/min). The fractions at 22-25 min were combined and concentrated to yield 8 (2.3 mg, 50%) as a colorless solid. The 1H NMR spectrum was identical with those reported (Habeeb, A. G.; Rao, P. N. P.; Knaus, E. E. Drug Dev. Res. 2000, 51, 273-286).
Name
7
Quantity
5.4 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mg
Type
reactant
Reaction Step One
[Compound]
Name
222
Quantity
7 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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